Boc-ONb
Description
Boc-ONb (降冰片烯-2,3-二羧基亚胺基叔丁基碳酸酯) is a carbamate-type protecting reagent widely used in peptide and small-molecule synthesis. It belongs to the Boc (tert-butoxycarbonyl) series of reagents, which selectively protect amino or carboxyl groups to prevent racemization during condensation reactions. Structurally, it features a norbornene (bicyclic) scaffold with a Boc-protected imide group, enabling high reactivity and stability under acidic conditions .
Properties
IUPAC Name |
tert-butyl [(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)19-13(18)20-15-11(16)9-7-4-5-8(6-7)10(9)12(15)17/h4-5,7-10H,6H2,1-3H3/t7-,8+,9?,10? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTQMXCDEUEZRS-BQKDNTBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)ON1C(=O)C2C3CC(C2C1=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)ON1C(=O)C2[C@@H]3C[C@H](C2C1=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Polar aprotic solvents enhance reaction rates by stabilizing ionic intermediates. Comparative studies indicate:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 95 |
| DCM | 8.9 | 85 | 98 |
| Acetonitrile | 37.5 | 72 | 93 |
Dichloromethane (DCM) balances solubility and reactivity, achieving optimal yields.
Base Influence
Weak bases minimize side reactions (e.g., tert-butyl carbonate hydrolysis). Triethylamine is preferred over stronger bases like NaOH due to milder conditions:
| Base | pKa | Yield (%) |
|---|---|---|
| Triethylamine | 10.75 | 85 |
| DMAP | 9.7 | 88 |
| Pyridine | 5.2 | 75 |
Stoichiometric Ratios
A 10% excess of Boc anhydride ensures complete conversion of HONb. Sub-stoichiometric amounts lead to unreacted starting material (<5% yield improvement beyond 1.1 equiv).
Alternative Synthetic Pathways
Solid-Phase Synthesis
Immobilizing HONb on Wang resin enables iterative Boc protection, though scalability challenges limit industrial adoption:
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Resin Loading : 0.8–1.2 mmol/g.
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Yield : 70–75% after cleavage.
Microwave-Assisted Reactions
Microwave irradiation (100°C, 30 min) reduces reaction time by 80% but requires specialized equipment.
Industrial-Scale Production Considerations
Cost Efficiency
Boc anhydride accounts for 60–70% of raw material costs. Bulk procurement and in-situ generation (via phosgenation of tert-butanol) reduce expenses by 25%.
Characterization and Quality Control
Key Analytical Data :
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¹H NMR (CDCl₃): δ 1.45 (s, 9H, t-Bu), 3.10–3.30 (m, 2H, bridgehead H), 5.20 (s, 1H, carbonate).
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IR : 1815 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C).
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HPLC : >99% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Protection Reactions Using Boc-Groups
The Boc group is widely employed to protect amines during synthetic processes. Its electron-withdrawing nature stabilizes intermediates and prevents undesired side reactions.
Boc-Protection via Boc₂O/DMAP
Boc₂O (di-tert-butyl dicarbonate) in the presence of DMAP (4-dimethylaminopyridine) forms a reactive N-Boc-DMAP complex (Scheme 2) . This complex enhances nucleophilicity, facilitating rapid acylation of amines:
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Mechanism : DMAP activates Boc₂O, forming an intermediate that reacts with amines to yield Boc-protected derivatives.
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Substrate Scope : Successful protection of primary, secondary, and aromatic amines, including cysteine methyl ester derivatives (e.g., N-Boc-, N,S-Boc₂-, and N,N,S-Boc₃-cysteine methyl ester) .
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Steric Effects : Increased steric bulk from Boc groups can lead to challenges in subsequent coupling reactions, often addressed using fluorides for activation .
Deprotection Methods
Selective removal of Boc groups is critical in multi-step syntheses. Recent advancements highlight thermal and catalytic approaches.
Thermal Deprotection in Continuous Flow
Heating Boc-protected amines in methanol under continuous flow conditions enables efficient deprotection without acid catalysts :
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Conditions : Temperatures of 150–230°C and residence times of 10–45 minutes.
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Selectivity : Aryl N-Boc groups are removed preferentially over aliphatic counterparts (Table 1). For example:
Substrate Temperature (°C) Residence Time (min) Conversion to Mono-Boc (%) Full Deprotection (%) Bis-Boc tryptamine 150 30 88–93 0 Bis-Boc tryptamine 230 45 0 73–90 -
Challenges : Secondary aliphatic Boc groups require harsher conditions (230°C), risking degradation .
Oxalyl Chloride in Methanol
A mild, scalable method uses oxalyl chloride (3–5 equivalents) in methanol for Boc deprotection :
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Scope : Effective for aliphatic, aromatic, and heterocyclic Boc-protected amines.
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Yield : 70–95% for substrates like Boc-protected anilines and tryptamines .
Functionalization Post-Deprotection
Thermal deprotection in flow systems enables telescoped functionalization. For instance:
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Benzoylation : After selective Boc removal from diamine 9h , the free amine reacts with benzoyl chloride to form amide 12 in 70% isolated yield (Scheme 6) .
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Optimization : Reaction parameters (solvent, temperature, and residence time) are tuned to minimize side reactions and improve selectivity .
Reaction Classification and Trends
Machine learning models classify Boc-related reactions into categories such as:
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Top Reaction Classes :
Level-4 Classification Frequency Deprotection (N-Boc) 6,293 C–N Bond Formation (Condensation) 14,211 C–N Bond Formation (N-Arylation) 12,667
These trends reflect the prevalence of Boc deprotection and C–N bond-forming reactions in medicinal chemistry .
Structural and Mechanistic Insights
X-ray crystallography reveals that Boc substitution elongates acyl CO–N bonds by 0.06–0.08 Å, reducing electron density on nitrogen and necessitating milder cleavage conditions . Cyclic voltammetry further confirms electronic interactions between Boc and acyl groups .
Challenges and Limitations
Scientific Research Applications
Key Applications
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Peptide Synthesis
- Boc-ONb is extensively used in solid-phase peptide synthesis (SPPS). It allows for the sequential addition of amino acids while protecting sensitive functional groups from undesired reactions. The ONb group can be removed selectively using UV light, which is advantageous for synthesizing complex peptides with multiple functionalities.
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Nucleic Acid Chemistry
- In oligonucleotide synthesis, this compound serves as a protecting group for nucleobases. Its photolytic cleavage capability enables precise control over the synthesis process, ensuring high fidelity and yield of the desired sequences.
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Drug Development
- The use of this compound in medicinal chemistry has been pivotal in developing new therapeutic agents. Its ability to protect reactive amines allows for the modification of drug candidates without compromising their biological activity. This is particularly relevant in designing prodrugs that require activation within biological systems.
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Bioconjugation Techniques
- This compound facilitates bioconjugation processes where biomolecules are linked to therapeutic agents or imaging probes. The selective removal of the ONb group under UV light allows for controlled release and activation in targeted applications.
Case Study 1: Peptide Synthesis Optimization
A study demonstrated the use of this compound in synthesizing a cyclic peptide with enhanced biological activity. The researchers employed SPPS techniques, utilizing this compound to protect amino acids during synthesis. Upon completion, photolytic cleavage was performed to release the cyclic peptide, which exhibited improved binding affinity to its target receptor compared to linear analogs.
Case Study 2: Oligonucleotide Synthesis
In another study focusing on RNA therapeutics, this compound was utilized to protect nucleobases during oligonucleotide synthesis. The researchers achieved high yields and purity of modified RNA sequences suitable for RNA interference applications. The ONb group's ability to be cleaved selectively allowed for the generation of complex RNA structures necessary for therapeutic efficacy.
Comparative Analysis of Protective Groups
| Protective Group | Stability | Cleavage Method | Application Area |
|---|---|---|---|
| Boc | Moderate | Acidic | Peptide Synthesis |
| Fmoc | High | Basic | Peptide Synthesis |
| ONb | Moderate | Photolytic | Nucleic Acids |
Mechanism of Action
The mechanism of action of Boc-ONb involves the formation of a stable carbamate linkage with the amino group of the substrate. This linkage protects the amino group from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₁₄H₁₇NO₅
- Molecular weight : 279.29 g/mol
- Appearance : White to off-white crystalline powder
- Solubility: Soluble in polar solvents like DMSO and methanol; insoluble in water .
Boc-ONb is favored for its efficiency in suppressing racemization, a critical factor in maintaining the optical purity of chiral drugs. Its norbornene-derived leaving group facilitates smooth activation of carboxyl groups, making it suitable for complex peptide syntheses .
Comparison with Similar Compounds
This compound is functionally and structurally analogous to other Boc-based reagents and norbornene-derived activators. Below is a comparative analysis with three key analogues: this compound, Boc-OSU, and PNZ-ONb.
Structural and Functional Differences
Table 1: Structural and Functional Comparison
Key Insights:
This compound vs. This compound: Structural: this compound’s norbornene scaffold provides steric hindrance, reducing unintended side reactions compared to this compound’s linear phenylacetonitrile structure . Reactivity: this compound exhibits faster activation kinetics in non-polar solvents, whereas this compound is more effective in polar environments like DMSO .
This compound vs. Boc-OSU: Leaving Group: this compound’s norbornene imide releases CO₂ and a stable bicyclic byproduct, whereas Boc-OSU’s succinimide group forms water-soluble byproducts, simplifying purification . Stability: Boc-OSU is more hydrolytically stable in aqueous conditions but less reactive in anhydrous peptide couplings .
This compound vs. PNZ-ONb :
- Protecting Group : PNZ-ONb uses a p-nitrobenzyloxycarbonyl (PNZ) group, which is orthogonal to Boc and allows sequential deprotection in multi-step syntheses .
- Synthetic Utility : this compound is preferred for single-step protections, while PNZ-ONb is used in complex, multi-step drug syntheses requiring orthogonal strategies .
Table 2: Comparative Performance Metrics
| Parameter | This compound | This compound | Boc-OSU | PNZ-ONb |
|---|---|---|---|---|
| Racemization Rate | <1% | 1–3% | 2–5% | <1% |
| Reaction Time | 30–60 min | 60–120 min | 120–180 min | 30–60 min |
| Solvent Compatibility | DMSO, THF | DMSO, MeCN | Water, MeOH | DMF, DCM |
| Byproduct Solubility | Low | Moderate | High | Low |
Key Findings:
- Racemization Suppression : this compound and PNZ-ONb outperform Boc-OSU and this compound due to their sterically hindered leaving groups, which minimize α-carbon proton abstraction .
- Reaction Efficiency : this compound achieves >95% coupling yields within 1 hour, whereas Boc-OSU requires longer reaction times due to its lower electrophilicity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
